1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol
CAS No.: 2088248-95-5
Cat. No.: VC2785403
Molecular Formula: C18H28BNO3
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol - 2088248-95-5](/images/structure/VC2785403.png)
Specification
CAS No. | 2088248-95-5 |
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Molecular Formula | C18H28BNO3 |
Molecular Weight | 317.2 g/mol |
IUPAC Name | 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol |
Standard InChI | InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-14(6-8-15)13-20-11-9-16(21)10-12-20/h5-8,16,21H,9-13H2,1-4H3 |
Standard InChI Key | VQPVMQHWVVDMFQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)O |
Introduction
Structural Characteristics and Identification
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol is a complex organic molecule featuring a boronate ester functional group. Its IUPAC name is 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-4-ol, which accurately reflects its structural components . The compound consists of a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group, connected to a piperidin-4-ol moiety via a methylene bridge.
Chemical Identity and Properties
The compound possesses the following key identifiers and physical properties:
Parameter | Value |
---|---|
Molecular Formula | C18H28BNO3 |
Molecular Weight | 317.2 g/mol |
Physical State | Not specified in literature |
SMILES Code | CC1(C)OB(C2=CC=C(CN3CCC(O)CC3)C=C2)OC1(C)C |
Purity (Commercial) | 95% |
The core structure incorporates the piperidin-4-ol ring, which contains a hydroxyl group at the 4-position, providing a potential site for hydrogen bonding interactions . The tetramethyl-1,3,2-dioxaborolan group (pinacol boronate) is a commonly employed protecting group for boronic acids that enhances stability while maintaining reactivity for various coupling reactions.
Classification | Category |
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Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3, Respiratory system |
Signal Word | Warning |
The compound necessitates appropriate warning pictograms as indicated in safety documentation .
Hazard and Precautionary Statements
The compound carries specific hazard statements that indicate its potential risks:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Corresponding precautionary statements provide guidance for safe handling:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash skin thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P312: Call a poison center or doctor if you feel unwell
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P321: Specific treatment (see supplemental first aid instructions on this label)
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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P362: Take off contaminated clothing and wash before reuse
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
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P405: Store locked up
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P501: Dispose of contents/container to an approved waste disposal plant
Synthetic Approaches and Methodologies
The synthesis of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol typically involves multiple steps, drawing upon established methods in organic chemistry.
Reaction Conditions and Considerations
The formation of boronate esters such as 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol requires careful control of reaction conditions. Monitoring of these reactions is typically performed using liquid chromatography-mass spectrometry (LC-MS) techniques . Studies have shown that the choice of solvent significantly impacts the ratio between the desired boronic ester and potential byproducts such as boronic acids. For example, reactions in HPMC/water have demonstrated superior retention of the boronic ester structure compared to reactions conducted in organic solvents like DMF .
Applications in Chemical Research and Development
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol and structurally related compounds have found significant applications in various research domains.
Medicinal Chemistry Applications
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl functional group have demonstrated importance in medicinal chemistry, particularly in the development of pharmaceutical candidates. Specific applications include:
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Development of enzyme inhibitors
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Synthesis of biologically active heterocycles
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Construction of pharmaceutical intermediates
The compound is strictly limited to "research and development use by, or directly under the supervision of, a technically qualified individual" , indicating its specialized applications rather than commercial use.
Role in Cross-Coupling Chemistry
Boronate esters including 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol serve as valuable building blocks in cross-coupling reactions, particularly Suzuki-Miyaura couplings. These reactions enable the formation of carbon-carbon bonds between the aryl boronate and various coupling partners, facilitating the synthesis of complex molecular frameworks.
For instance, related compounds have been utilized in the synthesis of drug candidates, as evidenced by the preparation of methyl 5-methoxy-2-(pyridin-4-yl)benzoate through Suzuki coupling reaction between methyl 2-bromo-5-methoxybenzoate and pyridine-4-boronic acid .
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the properties and applications of 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol.
Structurally Similar Compounds
Notable structural analogs include:
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1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol (CAS: 1251948-86-3) - A pyridine-based variant with similar functional groups
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1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4) - Lacks the 4-hydroxyl group on the piperidine ring
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1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine - Features a meta-substitution pattern on the phenyl ring
These compounds share the core tetramethyl-1,3,2-dioxaborolan-2-yl functionality but differ in substitution patterns or heterocyclic components.
Comparative Properties
The positioning of functional groups significantly impacts the chemical and biological properties of these related compounds. The hydroxyl group at the 4-position of the piperidine ring in 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-ol provides a potential hydrogen bonding site that can influence:
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Solubility characteristics
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Binding interactions with biological targets
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Reactivity in various chemical transformations
Compounds with pyridine rings instead of phenyl rings, such as 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol, exhibit different electronic properties due to the electron-withdrawing nature of the pyridine nitrogen .
Parameter | Recommendation |
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Storage Temperature | Room temperature |
Container Type | Tightly-closed container when not in use |
Environment | Cool, dry, well-ventilated area away from incompatible substances |
Special Considerations | Keep away from sources of ignition |
Long-term storage is recommended in a cool, dry place to maintain stability .
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